

# Unveiling 11-Methoxyangonin: A Technical Guide on its Discovery, Background, and Scientific Significance

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## Compound of Interest

Compound Name: 11-Methoxyangonin

Cat. No.: B1595845

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## Abstract

**11-Methoxyangonin**, a naturally occurring kavalactone found within the roots of the Piper methysticum (kava) plant, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and historical background of **11-Methoxyangonin**, supplemented with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways.

## Discovery and Historical Context

The discovery of **11-Methoxyangonin** is intrinsically linked to the broader research into the chemical constituents of the kava plant, a culturally significant beverage in the Pacific Islands with a long history of use for its calming and anxiolytic effects. While the exact date and researchers who first isolated **11-Methoxyangonin** require further pinpointing from initial isolation reports, it is identified as one of the key kavalactones present in kava root extracts. It is also known by its synonym, 11-methoxyyangonin.

Historically, the scientific investigation of kava began in the late 19th and early 20th centuries, with the isolation of the first kavalactones. Over time, at least 18 distinct kavalactones, including **11-Methoxyangonin**, have been identified from kava roots. The traditional use of

kava as a ceremonial and social beverage underscores its long-standing role in human culture, predating its scientific discovery by centuries.

More recently, **11-Methoxyangonin** has also been reported to be a constituent of *Polygala sellowiana*, a plant species outside of the *Piper* genus, suggesting a broader distribution in the plant kingdom than initially understood.

The modern history of kavalactones has been marked by both therapeutic interest and safety concerns. In the late 20th century, standardized kava extracts gained popularity in Europe and North America as herbal remedies for anxiety and stress. However, reports of potential hepatotoxicity led to restrictions and bans in several countries in the early 2000s. Subsequent research and re-evaluation of the evidence have led to the lifting of some of these bans, such as in Germany, renewing interest in the therapeutic potential of individual kavalactones like **11-Methoxyangonin**.

## Physicochemical Properties

A summary of the key physicochemical properties of **11-Methoxyangonin** is presented in Table 1.

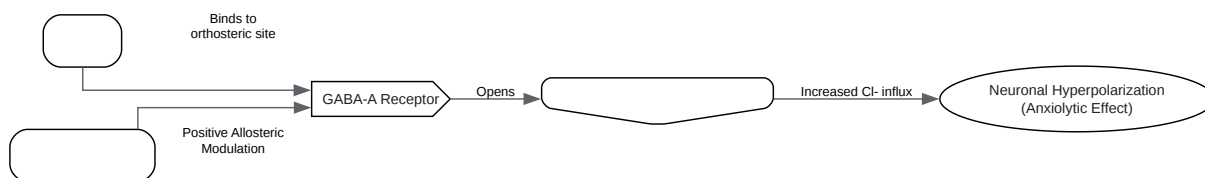
Property	Value	Source
Molecular Formula	C <sub>16</sub> H <sub>16</sub> O <sub>5</sub>	PubChem
Molecular Weight	288.29 g/mol	PubChem
IUPAC Name	6-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-4-methoxypyran-2-one	PubChem
Synonyms	11-Methoxyangonin, Trimethylhispidin	PubChem
CAS Number	2743-14-8	PubChem

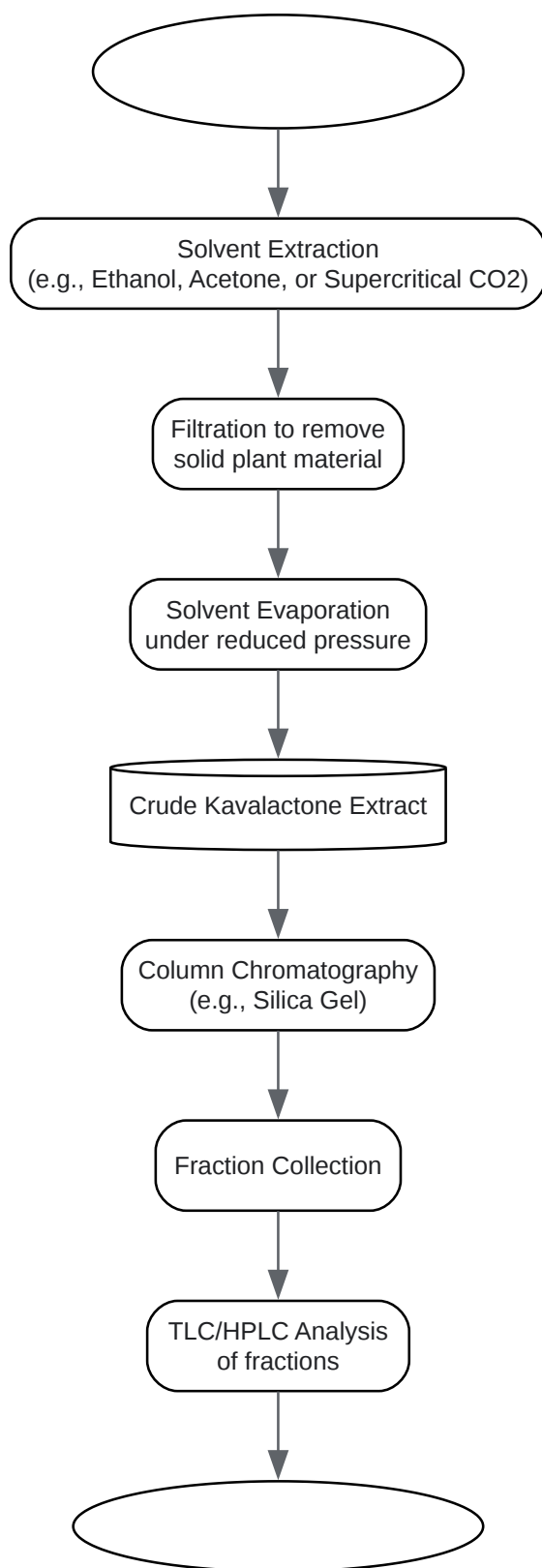
## Biological Activity and Signaling Pathways

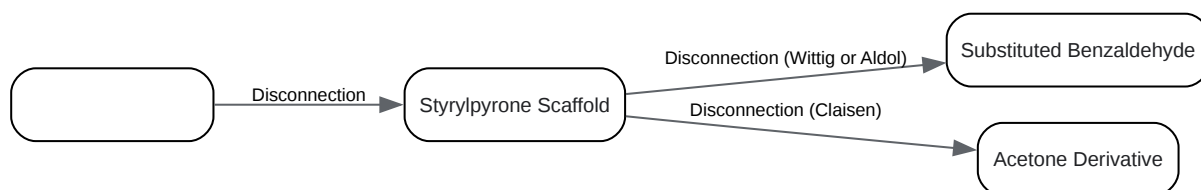
The pharmacological effects of kavalactones are primarily attributed to their interaction with the central nervous system. While the specific anxiolytic activity of **11-Methoxyangonin** requires

more detailed quantitative investigation, the broader class of kavalactones is known to modulate neurotransmitter systems, particularly the  $\gamma$ -aminobutyric acid (GABA) system.

Kavalactones are believed to exert their anxiolytic effects through positive allosteric modulation of GABA-A receptors, enhancing the inhibitory effects of GABA. This mechanism is distinct from that of benzodiazepines, as it does not involve direct binding to the benzodiazepine site on the receptor. The proposed signaling pathway is illustrated in the diagram below.







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